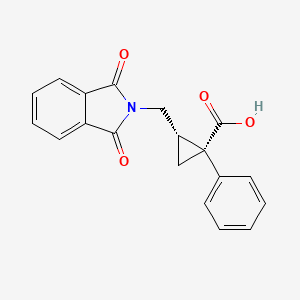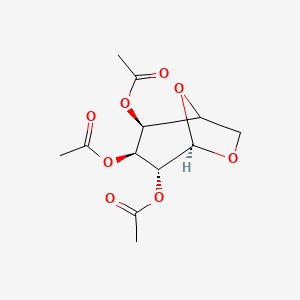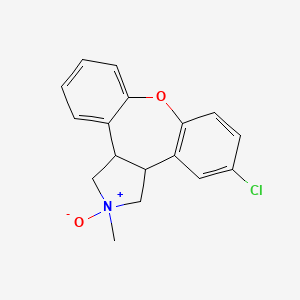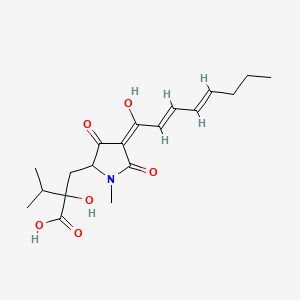![molecular formula C39H71ClO4 B1147045 (9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione CAS No. 1246833-00-0](/img/structure/B1147045.png)
(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Labeled 1,2-Dioleoyl-3-chloropropanediol. New lipids in food protein hydrolyzates.
Scientific Research Applications
Synthesis of Steroids : This compound is involved in the synthesis of various steroids. For instance, a study by Eder et al. (1976) detailed the total synthesis of 4,9(11)-androstadiene-3,17-dione, starting from a compound similar to the one as a CD-building block (Eder et al., 1976).
Steroidal Annulenes Synthesis : Bentley et al. (1972) explored the synthesis of steroidal annulenes, indicating the role of similar compounds in the creation of complex steroid-based structures (Bentley et al., 1972).
Corticosteroid Derivatives : Research by Harnik et al. (1990) involved synthesizing 4,19-substituted steroids, demonstrating the compound's application in modifying corticosteroid structures for various purposes (Harnik et al., 1990).
Organometallic Chemistry : Ashe et al. (1996) discussed the synthesis of aminoboratabenzenes, indicating the potential use of the compound in the field of organometallic chemistry (Ashe et al., 1996).
Gas Chromatography-Mass Spectrometry Applications : Shackleton and Honour (1977) utilized similar compounds for identifying methyloxime-trimethylsilyl ether derivatives, showcasing its use in analytical chemistry (Shackleton & Honour, 1977).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione' involves the conversion of a starting material to the final product through a series of chemical reactions.", "Starting Materials": [ "Deuterated octatriaconta-9,29-diene-18,21-dione", "Deuterated chloromethane", "Sodium hydroxide", "Deuterated water" ], "Reaction": [ "Step 1: Deuterated octatriaconta-9,29-diene-18,21-dione is reacted with sodium hydroxide to form the corresponding carboxylic acid.", "Step 2: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "Step 3: Deuterated chloromethane is reacted with sodium hydroxide to form deuterated chloromethylate.", "Step 4: The acid chloride is then reacted with the deuterated chloromethylate to form the desired compound, '(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione'.", "Step 5: The final product is purified using standard techniques such as column chromatography." ] } | |
| 1246833-00-0 | |
Molecular Formula |
C39H71ClO4 |
Molecular Weight |
644.5 g/mol |
IUPAC Name |
[3-chloro-1,1,2,3,3-pentadeuterio-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17-,20-18-/i35D2,36D2,37D |
InChI Key |
BLQSPZHGZHJLGB-XZPPQYRVSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)(CC(CCl)C(=O)(CCCCCCCC=CCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCCCCCCCC |
synonyms |
(9Z)-9-Octadecenoic Acid 1,1’-[1-(Chloromethyl)-1,2-ethanediyl-d5] Ester; Oleic Acid (Chloromethyl)ethylene-d5 Ester; 3-Chloro-1,2-propanediol-d5 Dioleate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)

![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)
![(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1146973.png)





